molecular formula C9H8ClFO4S B2514321 4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride CAS No. 2260937-36-6

4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride

Cat. No.: B2514321
CAS No.: 2260937-36-6
M. Wt: 266.67
InChI Key: MFRCHEAGTLBQDG-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride is an organic compound that features a dioxolane ring, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or other derivatives, depending on the nucleophile involved .

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c10-16(12,13)8-2-1-6(5-7(8)11)9-14-3-4-15-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRCHEAGTLBQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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